3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid 3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 67032-31-9
VCID: VC21185305
InChI: InChI=1S/C19H25I3N2O4/c1-3-5-7-9-11(25)23-17-14(20)13(19(27)28)15(21)18(16(17)22)24-12(26)10-8-6-4-2/h3-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
SMILES: CCCCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CCCCC)I
Molecular Formula: C19H25I3N2O4
Molecular Weight: 726.1 g/mol

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid

CAS No.: 67032-31-9

Cat. No.: VC21185305

Molecular Formula: C19H25I3N2O4

Molecular Weight: 726.1 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid - 67032-31-9

Specification

CAS No. 67032-31-9
Molecular Formula C19H25I3N2O4
Molecular Weight 726.1 g/mol
IUPAC Name 3,5-bis(hexanoylamino)-2,4,6-triiodobenzoic acid
Standard InChI InChI=1S/C19H25I3N2O4/c1-3-5-7-9-11(25)23-17-14(20)13(19(27)28)15(21)18(16(17)22)24-12(26)10-8-6-4-2/h3-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
Standard InChI Key RRCCBBFPHXTAFB-UHFFFAOYSA-N
SMILES CCCCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CCCCC)I
Canonical SMILES CCCCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CCCCC)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator